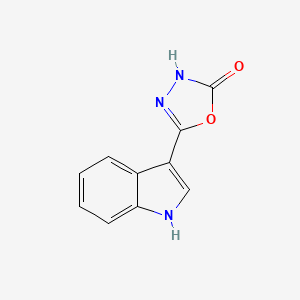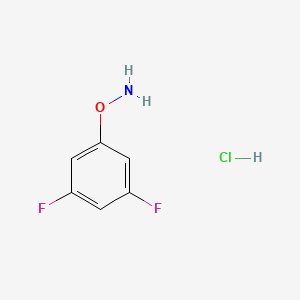![molecular formula C20H32N2O5 B13700361 [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol is a complex organic compound that features a morpholine ring, a benzyloxy group, and a Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors The morpholine ring is then constructed through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can be compared with other similar compounds, such as:
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]piperidin-3-yl]methanol: Similar structure but with a piperidine ring instead of a morpholine ring.
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]azetidin-3-yl]methanol: Similar structure but with an azetidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H32N2O5 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C20H32N2O5/c1-20(2,3)27-19(24)21-17(11-22-9-10-25-15-18(22)12-23)14-26-13-16-7-5-4-6-8-16/h4-8,17-18,23H,9-15H2,1-3H3,(H,21,24) |
Clé InChI |
GNDRSZSOMBGYOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN1CCOCC1CO)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





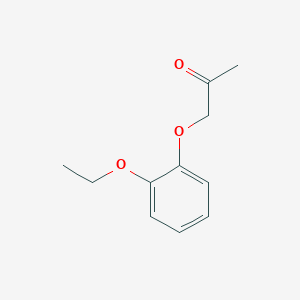
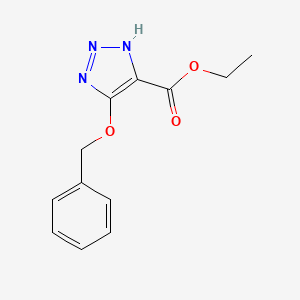
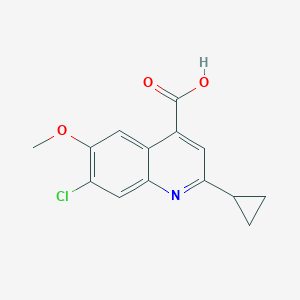
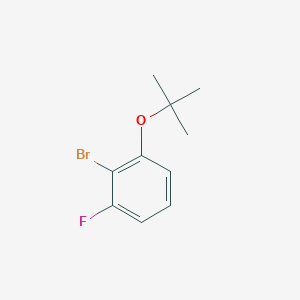


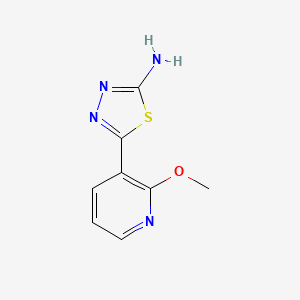

![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
